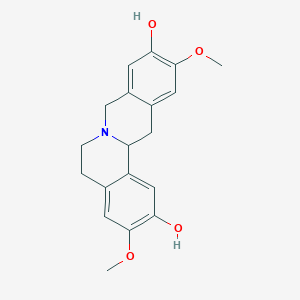

![molecular formula C37H34FN3O7 B12295034 N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)

N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro-: is a synthetic nucleoside analog. It is a modified form of cytidine, where specific chemical groups have been added to enhance its stability and functionality. This compound is primarily used in the field of DNA synthesis and modification, making it a valuable tool in molecular biology and genetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- involves multiple steps. The key steps include:

Protection of the cytidine base: The exocyclic amine functions are protected by a benzoyl group.

Attachment of the 5’-O-[bis(4-Methoxyphenyl)phenylMethyl] group: This step involves the use of specific reagents and conditions to attach the protecting group to the 5’ position of the cytidine.

Introduction of the 2’-deoxy-2’-fluoro- group: This modification is achieved through a series of chemical reactions that replace the hydroxyl group at the 2’ position with a fluorine atom.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:

Large-scale synthesis: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.

Quality control: Ensuring the compound meets the required specifications through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and methoxyphenyl groups.

Reduction: Reduction reactions can target the fluorine atom, potentially replacing it with a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as thiols, amines, or halides.

Major Products Formed:

Oxidation products: Modified benzoyl or methoxyphenyl derivatives.

Reduction products: De-fluorinated cytidine analogs.

Substitution products: Cytidine analogs with different substituents at the 2’ position.

Scientific Research Applications

Chemistry:

- Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

- Acts as a building block in the development of novel nucleic acid-based drugs.

Biology:

- Employed in the study of DNA-protein interactions and the mechanisms of gene regulation.

- Used in the development of probes for detecting specific DNA sequences.

Medicine:

- Investigated for its potential use in antiviral and anticancer therapies.

- Serves as a model compound for studying the effects of nucleoside modifications on biological activity.

Industry:

- Utilized in the production of synthetic DNA for various applications, including diagnostics and biotechnology.

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- involves its incorporation into DNA during synthesis. The modified nucleoside can:

Inhibit DNA polymerases: By acting as a chain terminator, preventing the elongation of the DNA strand.

Alter DNA structure: By introducing steric hindrance and electronic effects, affecting the stability and function of the DNA molecule.

Interact with proteins: By binding to DNA-binding proteins, influencing their activity and interactions with DNA.

Comparison with Similar Compounds

Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-: Lacks the fluorine atom at the 2’ position.

Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-fluoro-: Contains the fluorine atom but lacks the deoxy modification at the 2’ position.

Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoroadenosine: Similar structure but with an adenosine base instead of cytidine.

Uniqueness:

- The presence of both the 2’-deoxy and 2’-fluoro modifications makes Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- unique. These modifications enhance its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications.

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)